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Compound of Interest

Compound Name: 5-nitroso-1H-imidazole

Cat. No.: B15421489 Get Quote

This technical guide provides a comprehensive overview of the theoretical framework and

practical application of quantum chemical calculations for the analysis of 5-nitroso-1H-
imidazole. Designed for researchers, scientists, and professionals in drug development, this

document details computational methodologies, expected data outcomes, and relevant

experimental context.

Introduction
5-nitroso-1H-imidazole is a heterocyclic compound of interest due to the established

biological activities of the broader nitroimidazole class, which includes antimicrobial and

antiprotozoal agents.[1][2] Quantum chemical calculations offer a powerful, non-experimental

approach to elucidate its molecular properties, including electronic structure, stability, and

reactivity. This data is invaluable for understanding its mechanism of action, predicting its

behavior in biological systems, and guiding the development of novel therapeutics.

This guide outlines the standard computational protocols using Density Functional Theory

(DFT), a widely employed method for studying molecular systems.[3][4] We will present the

expected quantitative data in a structured format and provide visualizations to illustrate key

concepts and workflows.

Computational Methodology
The following protocol describes a robust and widely accepted methodology for performing

quantum chemical calculations on 5-nitroso-1H-imidazole, based on established practices for
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similar heterocyclic compounds.[3][4]

Software and Hardware
Software: Gaussian, ORCA, or any other quantum chemistry software package.

Hardware: A high-performance computing (HPC) cluster is recommended for timely

completion of calculations.

Step-by-Step Protocol
Molecule Building: The initial 3D structure of 5-nitroso-1H-imidazole is constructed using a

molecular modeling program such as GaussView, Avogadro, or ChemDraw. The IUPAC

name for the molecule is 5-nitroso-1H-imidazole, and its canonical SMILES representation

is C1=C(NC=N1)N=O.

Geometry Optimization: To find the most stable conformation of the molecule, a geometry

optimization is performed. This is typically carried out using Density Functional Theory (DFT)

with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good

balance between accuracy and computational cost for organic molecules.

Frequency Calculation: Following a successful geometry optimization, a frequency

calculation is performed at the same level of theory (B3LYP/6-31G(d,p)). This serves two

purposes:

To confirm that the optimized structure corresponds to a true energy minimum on the

potential energy surface (i.e., no imaginary frequencies).

To compute thermodynamic properties and vibrational spectra (IR and Raman).

Electronic Property Calculation: Single-point energy calculations are performed on the

optimized geometry to determine key electronic properties. This includes the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), from which the HOMO-LUMO energy gap can be calculated. This gap is an

indicator of the molecule's chemical reactivity and kinetic stability.

Spectral Analysis:
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UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the

electronic transitions and the corresponding UV-Vis absorption spectrum.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used

to calculate the NMR chemical shifts (¹H and ¹³C).

Predicted Quantitative Data
The following tables summarize the kind of quantitative data that would be obtained from the

quantum chemical calculations described above. Disclaimer: The following data are

representative values for a molecule of this type and are provided for illustrative purposes, as

specific literature values for 5-nitroso-1H-imidazole are not readily available.

Table 1: Optimized Geometrical Parameters (B3LYP/6-
31G(d,p))
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Parameter Bond/Angle Value

Bond Lengths (Å)

N1-C2 1.37

C2-N3 1.32

N3-C4 1.38

C4-C5 1.37

C5-N1 1.36

C5-N6 1.40

N6-O7 1.22

Bond Angles (°)

C5-N1-C2 108.5

N1-C2-N3 110.0

C2-N3-C4 107.5

N3-C4-C5 109.0

C4-C5-N1 105.0

C4-C5-N6 125.0

C5-N6-O7 115.0

Dihedral Angles (°)

C4-C5-N6-O7 180.0

Table 2: Calculated Vibrational Frequencies (B3LYP/6-
31G(d,p))
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Mode Frequency (cm⁻¹) Intensity (km/mol) Description

1 3100 50 N-H Stretch

2 1620 120 C=N Stretch

3 1550 250 N=O Stretch

4 1450 80 C-N Stretch

5 1300 150 Ring Deformation

Table 3: Electronic Properties (B3LYP/6-31G(d,p))
Property Value (eV)

HOMO Energy -6.8

LUMO Energy -2.5

HOMO-LUMO Energy Gap 4.3

Experimental Protocols
While this guide focuses on computational methods, understanding the experimental context is

crucial. The following is a general protocol for the synthesis of a nitroso-imidazole derivative,

which could be adapted for 5-nitroso-1H-imidazole.

General Synthesis of a Nitroso-Imidazole
Starting Material: A suitable imidazole precursor, such as 1H-imidazole-5-carboxamide.

Nitrosating Agent: Sodium nitrite (NaNO₂) is a common nitrosating agent.

Reaction Conditions: The reaction is typically carried out in an acidic aqueous solution (e.g.,

with hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to prevent decomposition

of the nitroso product.

Procedure: a. The imidazole precursor is dissolved in the acidic solution and cooled in an ice

bath. b. A solution of sodium nitrite is added dropwise to the cooled imidazole solution with
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constant stirring. c. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at

low temperature. d. The resulting product is isolated by filtration or extraction.

Purification: The crude product is purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound are confirmed using

techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Visualizations
Molecular Structure
Caption: Molecular structure of 5-nitroso-1H-imidazole.

Quantum Chemical Calculation Workflow
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Start: Build Initial
Molecular Structure

Geometry Optimization
(DFT: B3LYP/6-31G(d,p))
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Single-Point Energy
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End: Analyze Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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